![molecular formula C16H20N4O5S B464609 N-[4-[(2,6-dimethoxy-4-pyrimidinyl)sulfamoyl]phenyl]butanamide CAS No. 328027-03-8](/img/structure/B464609.png)

N-[4-[(2,6-dimethoxy-4-pyrimidinyl)sulfamoyl]phenyl]butanamide

Vue d'ensemble

Description

“N-[4-[(2,6-dimethoxy-4-pyrimidinyl)sulfamoyl]phenyl]butanamide” is a chemical compound with the molecular formula C16H20N4O5S . It has an average mass of 380.419 Da and a monoisotopic mass of 380.115448 Da . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

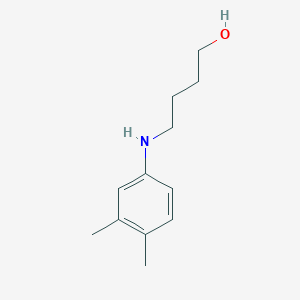

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a sulfamoyl group and a phenyl group .Applications De Recherche Scientifique

Fluorescence Binding Studies

The compound has been explored in the context of fluorescence binding studies. Meng et al. (2012) synthesized derivatives of p-hydroxycinnamic acid, including amides related to N-[4-[(2,6-dimethoxy-4-pyrimidinyl)sulfamoyl]phenyl]butanamide. They investigated the interaction of these compounds with bovine serum albumin (BSA) through fluorescence and UV–vis spectral studies. This research provides insights into the binding properties and potential biological interactions of these compounds (Meng et al., 2012).

Synthesis of Novel Derivatives

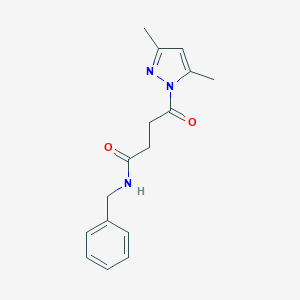

The compound has been used as a precursor in the synthesis of novel heterocyclic compounds. Hussein et al. (2008) utilized 3-Oxo-N-{4-[(pyrimidin-2-ylamino)sulfonyl]phenyl}butanamide in the synthesis of new polyfunctionally substituted pyridine and pyrazole derivatives. This highlights its utility in synthetic chemistry for producing a range of biologically active compounds (Hussein, Harb, & Mousa, 2008).

Antibacterial Activity

The antibacterial properties of related compounds have been investigated. Mitrović et al. (1971) reported on the antibacterial activity of a mixture containing a related compound, sulfadimethoxine, which shares a similar pyrimidinyl structure. This research adds to the understanding of the antibacterial applications of sulfadimethoxine-related compounds (Mitrović, Fusiek, & Schildknecht, 1971).

Antifungal and Herbicidal Activities

The derivatives of this compound have been studied for their antifungal and herbicidal activities. Lee et al. (1999) examined various N-aryl derivatives for fungicidal activities against multiple fungi. Similarly, Liu and Shi (2014) designed and synthesized derivatives with moderate to good selective herbicidal activity (Lee, Kim, Cheong, & Chung, 1999); (Liu & Shi, 2014).

Safety and Hazards

Mécanisme D'action

Mode of Action

It has been observed that the compound has anti-inflammatory properties .

Biochemical Pathways

The compound has been shown to inhibit zymosan-induced oxidative bursts from whole blood phagocytes and isolated polymorphonuclear cells . This suggests that it may affect the biochemical pathways involved in inflammation and oxidative stress.

Result of Action

The compound has been found to have anti-inflammatory efficacy in vitro . It significantly downregulated the mRNA expression of inflammatory markers TNF- α, IL-1 β, IL-2, IL-13, and NF-κB, which were elevated in zymosan-induced generalised inflammation in Balb/c mice. It also upregulated the expression of the anti-inflammatory cytokine IL-10 .

Propriétés

IUPAC Name |

N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O5S/c1-4-5-14(21)17-11-6-8-12(9-7-11)26(22,23)20-13-10-15(24-2)19-16(18-13)25-3/h6-10H,4-5H2,1-3H3,(H,17,21)(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPBKBNZIECGLRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=NC(=N2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-[(2,6-dimethoxy-4-pyrimidinyl)sulfamoyl]phenyl]butanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

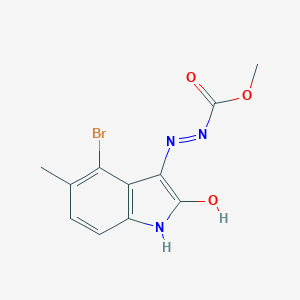

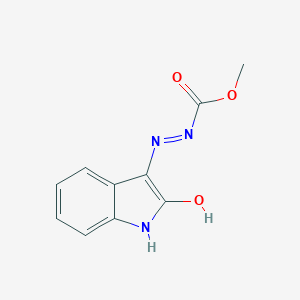

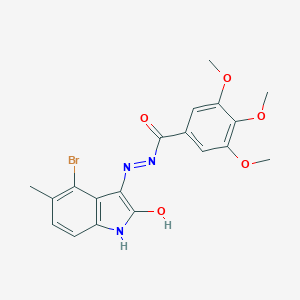

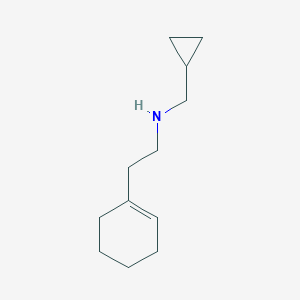

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-5-phenyl-7-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B464533.png)

![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]butanamide](/img/structure/B464536.png)

![1-Methyl-2'-phenyl-1',10'b-dihydrospiro(cyclohexane-3,5'-pyrazolo[1,5-c][1,3]benzoxazine)](/img/structure/B464556.png)

![N-{4-[acetyl(methyl)amino]phenyl}-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B464593.png)

![4-(2,4-dichlorophenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide](/img/structure/B464643.png)

![4-(2,4-dichlorophenoxy)-N-[4-(1-piperidinylsulfonyl)phenyl]butanamide](/img/structure/B464644.png)

![(E)-3-naphthalen-1-yl-1-[4-[(E)-3-naphthalen-1-ylprop-2-enoyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B464655.png)

![1-[2-(2,4-dichlorophenoxy)propanoyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B464667.png)